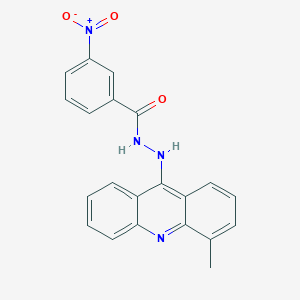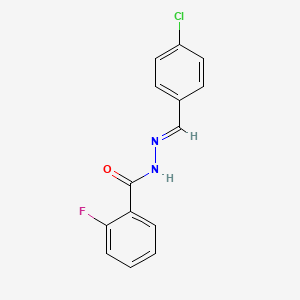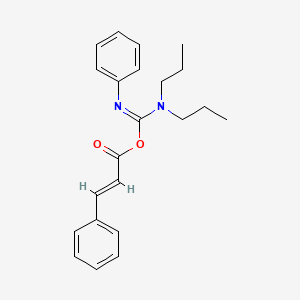![molecular formula C20H22IN3O5 B3856106 N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide](/img/structure/B3856106.png)
N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide
Descripción general
Descripción
N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide, also known as TMB-4, is a synthetic compound that has been studied extensively for its potential use in various scientific research applications. TMB-4 has been found to have a unique mechanism of action that makes it an interesting compound to study.
Mecanismo De Acción
N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and has been found to be overexpressed in various types of cancer. By inhibiting HDAC activity, N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is important for their growth and survival. In addition, N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide has been found to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide is its specificity for HDAC inhibition, which makes it a more targeted therapeutic agent compared to other HDAC inhibitors. However, N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide also has limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide could focus on its potential use in combination with other therapeutic agents for cancer treatment. In addition, further studies could investigate the potential use of N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Furthermore, the development of more water-soluble analogs of N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide could improve its efficacy and ease of administration in vivo.
In conclusion, N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide is a synthetic compound that has been studied extensively for its potential use in various scientific research applications. Its unique mechanism of action, specificity for HDAC inhibition, and potential therapeutic effects make it an interesting compound to study further.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide has been studied for its potential use in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-iodophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22IN3O5/c1-27-16-10-13(11-17(28-2)20(16)29-3)12-22-24-19(26)9-8-18(25)23-15-6-4-14(21)5-7-15/h4-7,10-12H,8-9H2,1-3H3,(H,23,25)(H,24,26)/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPGYPUXKBJBJY-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22IN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



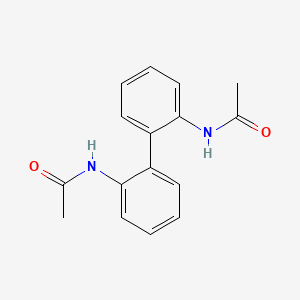
![1-ethyl-N-[2-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3856037.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B3856045.png)
![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B3856052.png)

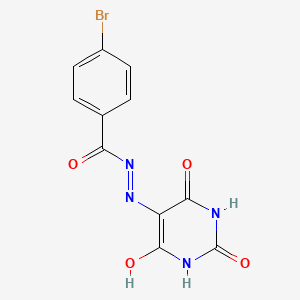
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide](/img/structure/B3856084.png)
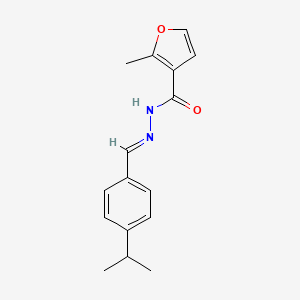
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B3856101.png)
